Thiophene-3-sulfonyl Chloride
Overview
Description
Thiophene-3-sulfonyl Chloride is a chemical compound with the molecular formula C4H3ClO2S2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the use of sulfonyl chlorides. One method involves the use of N-chlorosuccinimide in chlorosulfonation . Another method involves the use of functionalized alkynes in a cyclization process .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H3ClO2S2 .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For instance, they can participate in nucleophilic substitutions . They can also undergo reactions with Grignard reagents to form sulfinates .
Scientific Research Applications
Antioxidant Activity and Synthesis of Thiophenyl-chalcone Derivatives
Thiophene-3-sulfonyl chloride derivatives have been synthesized and evaluated for their antioxidant activities. For example, thiophenyl-chalcone derivatives exhibit high antioxidant activity, with specific compounds outperforming well-known antioxidants like quercetin. These findings suggest potential applications in designing antioxidant agents (Sönmez, Gür, & Sahin, 2023).
Cytotoxicity Studies
Research into aminomethylselenopheno[3,2-b]thiophene sulfonamides, synthesized from thiophene-2-sulfonamides, has explored the cytotoxicity of these compounds against various cancer cell lines, indicating their potential use in developing anticancer therapies (Arsenyan, Rubina, & Domracheva, 2016).
Computational Studies on Molecular Properties
Thiophene sulfonamide derivatives have been computationally studied for their structural and molecular properties, including their potential in drug manufacturing. These studies provide insights into the electronic structure and stability of such compounds, contributing to the design of new drugs with optimized properties (Mubarik et al., 2021).
Synthesis of Antimicrobial Agents
Thiophene derivatives synthesized from thiophene-2-sulfonyl chloride have been evaluated for their antimicrobial activity. These studies have led to the development of new compounds with potential applications as antimicrobial agents (El-Maghraby & Mohamed, 2007).
Mechanism of Action
Target of Action
Thiophene-3-sulfonyl Chloride is a synthetic compound that is used in various chemical reactions. It is primarily used as a reagent in the synthesis of other compounds . The primary targets of this compound are the molecules it reacts with during these synthesis processes.
Mode of Action
This compound is an electrophile, meaning it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) compounds . This property allows it to participate in various types of chemical reactions, including substitution reactions . In these reactions, this compound interacts with its targets by exchanging one or more of its atoms with atoms in the target molecule, leading to the formation of new compounds.
Biochemical Pathways
The compounds synthesized using this compound can have various biological activities and can interact with different biochemical pathways depending on their structure and properties .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. The properties and effects of these compounds can vary widely depending on their structure and the conditions under which they were synthesized .
Safety and Hazards
Thiophene-3-sulfonyl Chloride is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. It should be handled while wearing protective gloves, clothing, and eye or face protection. It should be used only outdoors or in a well-ventilated area .
Future Directions
Future research in the field of thiophene derivatives is likely to focus on the development of novel catalytic methods for transformations, as these have the potential to provide more versatile and sustainable approaches . There is also interest in exploring the use of thiophene derivatives in the synthesis of regioregular polythiophenes, which have fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Properties
IUPAC Name |
thiophene-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPWSQNKRBSICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380028 | |
Record name | Thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51175-71-4 | |
Record name | Thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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